Mesembrine

Übersicht

Beschreibung

Mesembrine is an alkaloid primarily found in the plant Sceletium tortuosum, commonly known as kanna. It is known for its psychoactive properties and has been traditionally used by indigenous people in South Africa for its mood-enhancing effects. This compound acts as a serotonin reuptake inhibitor and a weak inhibitor of the enzyme phosphodiesterase 4 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of mesembrine has been a subject of interest for many chemists. One of the earliest synthetic routes was reported by Shamma et al. in 1965, which involved 21 steps. Key steps included the construction of the six-membered ketone ring by Diels-Alder reaction, α-allylation for the synthesis of the quaternary carbon, and conjugate addition reaction for the final five-membered ring closure . More recent methods have focused on step economy and efficiency, such as the Rhodium(I)-catalyzed [5 + 1] cycloaddition and Buchwald’s Palladium-catalyzed coupling reactions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Sceletium tortuosum using methods like Soxhlet extraction. The plant material is processed to isolate this compound and other related alkaloids .

Analyse Chemischer Reaktionen

Types of Reactions: Mesembrine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form mesembrenone.

Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Mesembrenone

Reduction: Dihydro-mesembrine

Substitution: Various N-substituted this compound derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Mesembrine functions primarily as a serotonin reuptake inhibitor , with a reported value of 1.4 nM, indicating strong binding affinity to the serotonin transporter. Additionally, it exhibits weak inhibition of phosphodiesterase 4 (PDE4) with a of 7,800 nM . These mechanisms suggest that this compound may enhance serotonergic activity in the brain, contributing to its antidepressant effects.

Treatment of Anxiety and Depression

Numerous studies have highlighted this compound's potential in treating mood disorders:

- Serotonin Uptake Inhibition : this compound has been shown to effectively inhibit serotonin reuptake, making it a candidate for treating mild to moderate depression and anxiety disorders .

- Synergistic Effects : Research indicates that while this compound contributes significantly to the anxiolytic effects of Zembrin®, its antidepressant effects may require synergy with other alkaloids present in Sceletium tortuosum extracts .

Clinical Studies and Findings

- A study involving larvae models demonstrated that this compound at concentrations of 12.5 μg/mL exhibited significant anxiolytic-like effects, while higher doses were necessary for antidepressant-like activity .

- In vivo studies have confirmed this compound's pharmacokinetics, revealing poor oral bioavailability but effective intravenous plasma levels .

Analytical Methods

The development of analytical techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) has facilitated the quantification of this compound and its metabolites in biological samples. These methods have demonstrated high recovery rates (87-93%) and sensitivity (lower limit of quantification at 10 ng/mL) .

Bioavailability Studies

Despite its promising therapeutic profile, this compound's oral bioavailability remains low, necessitating further exploration into formulation strategies that could enhance absorption and efficacy in clinical settings .

Expanded Applications

While current research predominantly focuses on anxiety and depression, there is potential for this compound to be explored in other therapeutic areas, such as:

- Addiction Treatment : Its role in managing alcohol and drug dependencies is under investigation due to its central nervous system stimulating properties .

- Cognitive Enhancement : Preliminary findings suggest possible benefits in cognitive function, warranting further exploration.

Innovative Formulations

Future studies may also investigate novel delivery systems to improve this compound's pharmacokinetic profile, such as nanoparticle formulations or transdermal systems that could enhance absorption across biological membranes .

Wirkmechanismus

Mesembrine primarily acts as a serotonin reuptake inhibitor, increasing the availability of serotonin in the brain by preventing its reabsorption into neurons . It also acts as a weak inhibitor of phosphodiesterase 4, which may contribute to its mood-enhancing effects . The combination of these actions likely underlies its antidepressant and anxiolytic properties.

Vergleich Mit ähnlichen Verbindungen

Mesembrine is part of a family of alkaloids found in Sceletium tortuosum. Similar compounds include:

Mesembrenone: Another alkaloid with similar psychoactive properties.

Mesembranol: A reduced form of this compound.

Epimesembranol: An epimer of mesembranol.

Uniqueness: this compound is unique due to its dual action as a serotonin reuptake inhibitor and a phosphodiesterase 4 inhibitor, which is not commonly found in other similar alkaloids .

Biologische Aktivität

Mesembrine, a prominent alkaloid derived from the Sceletium genus, particularly Sceletium tortuosum, has garnered significant attention for its potential therapeutic properties. This article delves into the biological activity of this compound, highlighting its effects on mood disorders, mechanisms of action, safety profiles, and relevant case studies.

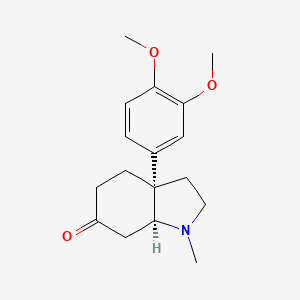

Chemical Structure and Properties

This compound is characterized as a chiral alkaloid with an aryloctahydroindole skeleton. Its structural complexity has made it a focal point in both pharmacological research and synthetic chemistry. The compound exhibits notable interactions with neurotransmitter systems, particularly the serotonin transporter (SERT), where it acts as a more potent inhibitor than fluoxetine (Prozac) .

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Transporter Inhibition : this compound's ability to inhibit SERT suggests its potential as an antidepressant. Studies indicate that it may enhance serotonin levels in the brain, contributing to mood elevation .

- Phosphodiesterase Inhibition : this compound also exhibits phosphodiesterase-4 (PDE4) inhibitory activity, which may further enhance its antidepressant effects by increasing cyclic AMP levels in neurons .

- Neuroprotective Effects : Research indicates that this compound may promote neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which are crucial for neuronal health and function .

Clinical Studies and Findings

Numerous studies have explored the efficacy of this compound in treating mood disorders:

- Zembrin® Study : A clinical trial involving Zembrin®, a standardized extract of Sceletium tortuosum, demonstrated improvements in mood and anxiety levels among healthy participants. Functional MRI scans indicated reduced amygdala reactivity to fearful stimuli post-treatment .

- Animal Studies : In a safety study involving beagles, this compound was administered at a dose of 10 mg/kg twice daily for six days without significant adverse effects, indicating a favorable safety profile .

- Meta-Analysis : A systematic review highlighted that this compound-type alkaloids exhibit significant antidepressant-like effects in various animal models, supporting their traditional use for mood stabilization .

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Case Study 1 : A participant with major depressive disorder reported substantial mood improvement after four weeks of treatment with this compound-rich extracts. The participant noted reduced anxiety and improved cognitive function.

- Case Study 2 : Another study documented the effects of this compound on patients with generalized anxiety disorder, where participants experienced decreased anxiety levels and enhanced quality of life metrics after eight weeks of supplementation.

Safety and Side Effects

The safety profile of this compound appears favorable based on available studies. No significant adverse drug reactions (ADRs) have been reported in clinical settings. The absence of behavioral abnormalities in animal studies further supports its safety for human consumption .

Eigenschaften

IUPAC Name |

(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHIQPJTGIHDGO-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]2([C@@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947774 | |

| Record name | (-)-Mesembrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24880-43-1, 6023-73-0 | |

| Record name | Mesembrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24880-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesembrine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006023730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesembrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Mesembrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MESEMBRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86E2ZU4ETY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MESEMBRINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/423182RCI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.